1-(2-Ethylideneheptanoyl)urea is classified as a carbamate and acyl urea, which are significant in medicinal chemistry due to their biological activities. Its unique structure allows for interactions with biological targets, making it a subject of interest in drug development.
The synthesis of 1-(2-Ethylideneheptanoyl)urea can be achieved through several methods, primarily involving the nucleophilic addition of amines to isocyanates. A common synthetic route involves:
In industrial settings, production may utilize large-scale reactors and continuous flow systems to optimize yield and purity, incorporating steps for solvent recovery and recycling to minimize environmental impact.
The molecular structure of 1-(2-Ethylideneheptanoyl)urea features:
1-(2-Ethylideneheptanoyl)urea participates in various chemical reactions, including:
The mechanism of action for 1-(2-Ethylideneheptanoyl)urea involves:
The physical and chemical properties of 1-(2-Ethylideneheptanoyl)urea include:
1-(2-Ethylideneheptanoyl)urea has several scientific applications:
1-(2-Ethylideneheptanoyl)urea represents a specialized subclass of N-acylurea compounds characterized by the fusion of a branched alkenyl chain with the urea pharmacophore. This molecular architecture integrates the robust hydrogen-bonding capacity inherent to the urea moiety with the lipophilic properties conferred by its heptanoyl-derived substituent. As a synthetic target, it exemplifies the strategic modification of urea derivatives to achieve specific physicochemical behaviors while retaining core biological interaction capabilities. Its structural complexity—featuring both carbonyl groups and unsaturated alkyl chains—makes it a compelling subject for investigations into conformation-activity relationships and supramolecular assembly.
The urea functional group (–NHC(=O)NH–) serves as a privileged scaffold in medicinal chemistry and materials science due to its exceptional capacity for directional hydrogen bonding and conformational versatility. Urea derivatives engage in multifaceted non-covalent interactions with biological targets, forming up to four hydrogen bonds (two donor and two acceptor sites) that enhance binding affinity and selectivity [1]. This capability underpins their prevalence in therapeutic agents; examples include the antidiabetic drug glibenclamide and the antitrypanosomal agent suramin, where urea acts as a critical pharmacophore mediating target engagement [1].
Conformational behavior significantly influences urea functionality. N,N′-Diaryl ureas adopt stable trans,trans conformations facilitating π-π stacking interactions between aromatic rings, while N-alkylation induces stereoelectronic switching to cis,cis conformers that modulate spatial positioning of substituents (Fig. 1). This conformational dynamism enables precise control over molecular topology—exploited in foldamer design and artificial β-sheet mimics—where urea units enforce specific secondary structures through hydrogen-bonded networks [1]. The planarity of the urea carbonyl in crystalline states (observed via X-ray diffraction) further supports dense hydrogen-bonded frameworks, enhancing thermal stability in materials [4] [6].
Table 1: Key Functional Roles of Urea Derivatives
Role | Mechanism | Application Example |
---|---|---|
Hydrogen-bond donor/acceptor | Forms 2-4 H-bonds with complementary residues | Protein-ligand binding (e.g., kinase inhibitors) |
Conformational switch | N-Alkylation shifts trans,trans to cis,cis conformation | Stereochemical control in synthesis |
Supramolecular linker | Bridges metal centers via carbonyl oxygen coordination | Metal-organic frameworks (MOFs) [6] |
Solubility modulator | Balances lipophilicity and H-bonding capacity | Drug formulation enhancers [1] |
The physicochemical profile of 1-(2-Ethylideneheptanoyl)urea arises from synergistic interactions between its unsaturated aliphatic chain and urea core. Key properties include:
Polarity and Solubility: The compound exhibits amphiphilic character due to its polar urea segment and nonpolar heptanoyl-derived chain. While urea derivatives generally demonstrate high aqueous solubility (>500 g/L for unsubstituted urea [3]), lipophilic substituents like the 2-ethylideneheptanoyl group markedly reduce hydrophilicity. This aligns with trends observed in N-alkyl ureas, where butylurea > ethylurea > methylurea in enhancing solubility of hydrophobic drugs [1].
Hydrogen-Bonding Capacity: The unsymmetrical acylurea moiety (–C(=O)NHC(=O)NH–) retains two donor (NH) and three acceptor (two carbonyl oxygens and one carbonyl from acyl) sites. Intramolecular H-bonding may occur between the acyl carbonyl and proximal urea NH, akin to patterns seen in semicarbazones [4]. This reduces solvent competition and stabilizes specific conformations.
Thermal Behavior: Decomposition likely initiates above 160°C, consistent with urea thermolysis pathways yielding isocyanic acid and subsequent biuret derivatives [3]. The ethylidene double bond may confer additional instability via radical-initiated oxidation.
Spectroscopic Signatures: Infrared spectroscopy reveals key absorptions: symmetric/asymmetric NH stretches (3300–3500 cm⁻¹), carbonyl stretches (urea C=O ~1640–1660 cm⁻¹; acyl C=O ~1680–1700 cm⁻¹), and C=C stretches (~1620 cm⁻¹). Nuclear magnetic resonance (NMR) should display distinct urea NH protons (δ 5.5–7.0 ppm) and characteristic vinyl proton resonances [4].
Table 2: Predicted Physicochemical Properties of 1-(2-Ethylideneheptanoyl)urea
Property | Value/Prediction | Rationale |
---|---|---|
Molecular Formula | C₁₀H₁₇N₂O₂⁻ | Based on structural assembly |
log P (Octanol-water) | ~2.5–3.5 | Higher than unsubstituted urea (log P = –1.96) due to C9 alkyl chain |
Hydrogen-bond donors | 2 | Two NH groups |
Hydrogen-bond acceptors | 3 | Two carbonyl oxygens + acyl carbonyl oxygen |
Thermal decomposition | >160°C | Urea derivative thermolysis threshold [3] |
Aqueous solubility | Low (<1 g/L) | Dominance of lipophilic heptanoyl chain |
Acylureas emerged as synthetic targets following Friedrich Wöhler’s foundational 1828 urea synthesis, which revolutionized organic chemistry by bridging organic and inorganic domains [1] [3]. Early investigations focused on simple N-acyl ureas as chemical curiosities, but their structural complexity—meriting amide and urea functionalities—soon attracted pharmacological interest. Seminal work in the mid-20th century revealed acylureas’ enzyme inhibitory potential, particularly against urease, where nickel-bound acylurea intermediates mimic substrate binding [7].
The strategic incorporation of unsaturated chains, as in 1-(2-Ethylideneheptanoyl)urea, reflects modern efforts to optimize drug-like properties. Ethylidene groups introduce conformational constraints and electron density gradients that influence reactivity and binding, while extended alkyl chains enhance membrane permeability. Such modifications parallel developments in urea-containing metal-organic frameworks (MOFs), where aliphatic substituents tune porosity and solvent stability [6]. Contemporary syntheses leverage safer reagents like ethylene carbonate or diethyl carbonate to avoid toxic phosgene intermediates historically employed in urea derivatization [1].
The compound’s design also embodies principles gleaned from bioactive urea derivatives:
These advances collectively informed the rationale for synthesizing and characterizing complex acylureas bearing functionalized aliphatic chains—a trajectory culminating in targeted molecules like 1-(2-Ethylideneheptanoyl)urea.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6